スルファクロジン

概要

説明

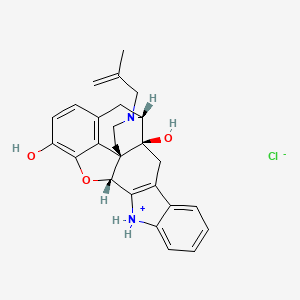

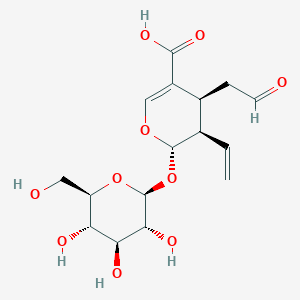

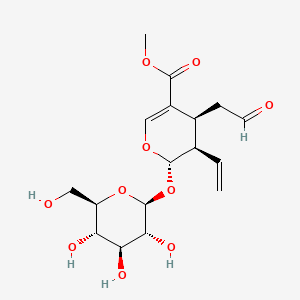

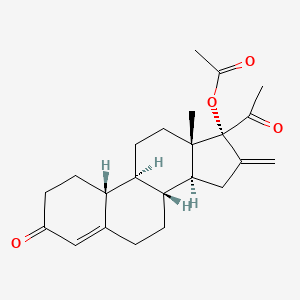

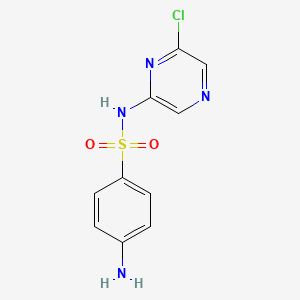

スルファクロロピラジンは、主に抗菌剤として使用されるスルホンアミド化合物です。これは、原虫寄生虫によって引き起こされる家禽の病気であるコクシジウム症に対する有効性で知られています。 スルファクロロピラジンの化学名はN-(5-クロロピラジン-2-イル)-4-アミノベンゼンスルホンアミドであり、通常、より良い溶解性と投与のためにナトリウム塩の形で使用されます .

2. 製法

合成経路と反応条件: スルファクロロピラジンの合成には、スルファニルアミドナトリウム塩と2,6-ジクロロピラジンを水不溶性有機溶媒中で縮合させることが含まれます。反応は、最適な収率を確保するために温度制御されます。次に、生成物を水で抽出し、水層のpHを酸を用いて調整してスルファニルアミドクロロピラジンを沈殿させます。 この中間体は、さらに水酸化ナトリウムと反応させてスルファクロロピラジンナトリウムを形成します .

工業生産方法: 工業的な設定では、スルファクロロピラジンナトリウムの製造には、ジメチルスルホキシド、N-メチル-2-ピロリドン、およびスルファクロロピラジンナトリウムを液体タンクに溶解させることが含まれます。共溶媒に溶解させたジアベリジンを加え、続いてトリエタノールアミンを加えます。 この方法は、正確な投与量と簡単な薬物処理による安定した製品を保証します .

科学的研究の応用

作用機序

スルファクロロピラジンは、細菌や原虫における葉酸合成に必須な酵素であるジヒドロプテロ酸シンターゼを阻害することで作用を発揮します。この阻害は、葉酸の生成を阻害し、微生物が核酸やタンパク質を合成できなくなり、最終的には死に至ります。 この化合物は、寄生虫のエネルギー代謝に影響を与え、アポトーシスを誘導することで、寄生虫の超微細構造の変化も誘導します .

類似化合物:

スルファクロロピリダジン: 尿路感染症や獣医学で使用される、同様の抗菌作用を持つ別のスルホンアミド.

スルファクロジン: 家禽の病気の治療に使用される、抗原虫作用を持つスルホンアミド誘導体.

独自性: スルファクロロピラジンは、家禽のコクシジウム症に対する特定の有効性とジヒドロプテロ酸シンターゼを阻害する能力によって特徴付けられます。 その構造特性とクロロピラジン部分の存在は、他のスルホンアミドと比較して独特の抗菌活性を生み出します .

生化学分析

Biochemical Properties

Sulfaclozine plays a crucial role in biochemical reactions by inhibiting the synthesis of folic acid in microorganisms. It interacts with the enzyme dihydropteroate synthase, which is involved in the folic acid synthesis pathway. By competing with para-aminobenzoic acid (PABA), Sulfaclozine prevents the formation of dihydropteroate, a precursor to folic acid. This inhibition disrupts the production of nucleotides and ultimately hampers DNA synthesis in the target organisms .

Cellular Effects

Sulfaclozine affects various types of cells and cellular processes. In protozoan parasites, it inhibits cell division and growth by disrupting folic acid synthesis. This leads to impaired DNA replication and cell proliferation. In poultry, Sulfaclozine helps control coccidiosis by reducing the parasite load in the intestinal tract, thereby improving gut health and overall performance .

Molecular Mechanism

The molecular mechanism of Sulfaclozine involves its binding to the active site of dihydropteroate synthase, where it competes with PABA. This competitive inhibition prevents the enzyme from catalyzing the formation of dihydropteroate, a key intermediate in folic acid synthesis. As a result, the synthesis of folic acid is blocked, leading to a shortage of nucleotides required for DNA replication and cell division .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sulfaclozine have been observed to change over time. The compound is relatively stable under standard storage conditions, but its efficacy may decrease over prolonged periods. Studies have shown that Sulfaclozine can degrade over time, leading to reduced potency. Long-term exposure to Sulfaclozine in vitro and in vivo has demonstrated its ability to maintain its anticoccidial activity, although the extent of its effects may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of Sulfaclozine vary with different dosages in animal models. At therapeutic doses, Sulfaclozine effectively controls coccidiosis in poultry without causing significant adverse effects. At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where increasing the dosage beyond a certain point does not result in proportional increases in efficacy but rather leads to toxicity .

Metabolic Pathways

Sulfaclozine is involved in metabolic pathways related to folic acid synthesis. It interacts with dihydropteroate synthase, inhibiting the formation of dihydropteroate from PABA. This disruption in folic acid synthesis affects the overall metabolic flux and reduces the availability of nucleotides for DNA replication. Additionally, Sulfaclozine may undergo metabolic transformations in the liver, leading to the formation of metabolites that are excreted via the kidneys .

Transport and Distribution

Sulfaclozine is transported and distributed within cells and tissues through passive diffusion. It can cross cell membranes and accumulate in the cytoplasm, where it exerts its inhibitory effects on dihydropteroate synthase. The compound may also bind to plasma proteins, affecting its distribution and bioavailability. In poultry, Sulfaclozine is distributed primarily in the intestinal tract, where it targets the protozoan parasites responsible for coccidiosis .

Subcellular Localization

The subcellular localization of Sulfaclozine is primarily within the cytoplasm, where it interacts with dihydropteroate synthase. The compound does not possess specific targeting signals or post-translational modifications that direct it to specific compartments or organelles. Its activity is mainly confined to the cytoplasmic environment, where it inhibits folic acid synthesis and disrupts cellular processes in the target organisms .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Sulfachloropyrazine involves the condensation of sulfanilamide sodium salt with 2,6-dichloropyrazine in a water-insoluble organic solvent. The reaction is temperature-controlled to ensure optimal yield. The product is then extracted with water, and the pH of the aqueous layer is adjusted using an acid to precipitate sulfanilamide chloropyrazine. This intermediate is further reacted with sodium hydroxide to form Sulfachloropyrazine sodium .

Industrial Production Methods: In industrial settings, the production of Sulfachloropyrazine sodium involves dissolving dimethyl sulfoxide, N-methyl-2-pyrrolidone, and Sulfachloropyrazine sodium in a liquid tank. Diaveridine, dissolved by a cosolvent, is added, followed by triethanolamine. This method ensures a stable product with accurate dosage and simple medicated operation .

化学反応の分析

反応の種類: スルファクロロピラジンは、次のようなさまざまな化学反応を起こします。

酸化: 特定の条件下で酸化される可能性がありますが、詳細な酸化経路はあまり研究されていません。

還元: 特に還元剤の存在下で還元反応が発生する可能性があります。

置換: 特にスルホンアミド基を含む求核置換反応はよく見られます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用できます。

置換: 水酸化ナトリウムや他の求核剤などの試薬がよく使用されます。

主な生成物: これらの反応から生成される主な生成物は、使用する特定の条件と試薬によって異なります。 たとえば、酸化によりスルホキシドまたはスルホンが生成される場合があり、還元によりアミンまたは他の還元形が生成される可能性があります .

類似化合物との比較

Sulfachlorpyridazine: Another sulfonamide with similar antimicrobial properties, used for urinary tract infections and in veterinary medicine.

Sulfaclozine: A sulfonamide derivative with antiprotozoal activity, used in treating poultry diseases.

Uniqueness: Sulfachloropyrazine is unique due to its specific effectiveness against coccidiosis in poultry and its ability to inhibit dihydropteroate synthase. Its structural properties and the presence of the chloropyrazine moiety contribute to its distinct antimicrobial activity compared to other sulfonamides .

特性

IUPAC Name |

4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4O2S/c11-9-5-13-6-10(14-9)15-18(16,17)8-3-1-7(12)2-4-8/h1-6H,12H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKLPUVXBJHRFQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=CN=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60144515 | |

| Record name | Sulfaclozine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60144515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102-65-8 | |

| Record name | Sulfaclozine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfaclozine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfaclozine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60144515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfaclozine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.768 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFACLOZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69YP7Z48CW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-hydroxy-1-(2-methoxyethyl)-4-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylpiperidine-4-carboxamide;hydrochloride](/img/structure/B1681697.png)